6-Thioguanosine triphosphate
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Overview
Description
Thioguanosine 5'-triphosphate belongs to the class of organic compounds known as purine ribonucleoside triphosphates. These are purine ribobucleotides with a triphosphate group linked to the ribose moiety. Thioguanosine 5'-triphosphate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Thioguanosine 5'-triphosphate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, thioguanosine 5'-triphosphate is primarily located in the cytoplasm. In humans, thioguanosine 5'-triphosphate is involved in the thioguanine action pathway, the mercaptopurine action pathway, the azathioprine action pathway, and the mercaptopurine metabolism pathway.
Scientific Research Applications
Metabolic Characterization and Clinical Implications
- Metabolism and Clinical Response in Inflammatory Bowel Disease (IBD): 6-Thioguanosine triphosphate (TGTP), as a metabolite of thiopurines, plays a significant role in azathioprine therapy for IBD. The conversion of thioguanosine diphosphate (TGDP) to TGTP, catalyzed by nucleoside diphosphate kinase, influences the therapy's effectiveness. A study found no correlation between nucleoside diphosphate kinase activity and TGTP levels, suggesting the need for further research to understand individual responses to azathioprine therapy (Karner et al., 2010).
Enzymatic Activity and Drug Metabolism
- NUDT15 Enzyme and Thiopurine Metabolism: NUDT15, an enzyme in the thiopurine metabolism pathway, catalyzes the dephosphorylation of 6-TGTP. Genetic variation in NUDT15 contributes to thiopurine toxicity, especially in certain populations, and is now a significant biomarker for toxicity (Moyer, 2021).
Binding and Interaction with Cellular Proteins
- Binding Properties with Cellular Proteins: A comprehensive study characterizing SGTP-binding proteins revealed that SGTP mainly targets GTPases. This interaction could influence cell cycle progression and other biological processes, suggesting broader implications of 6-TGTP in cellular mechanisms (Xiao et al., 2014).
Potential Therapeutic Applications
- Enhancing Therapeutic Efficacy: Research into 6-thioguanosine monophosphate prodrugs, which are converted into active 6-TGTPs in cells, showed potential in overcoming resistance to thiopurines, offering new strategies for thiopurine therapy in conditions like leukemia and breast cancer (Moreno et al., 2022).
Properties
Molecular Formula |
C10H16N5O13P3S |
---|---|
Molecular Weight |
539.25 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(32)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,32)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
QENYANNAQSWPLM-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |
Synonyms |
2-amino-6-mercapto-9-ribofuranosylpurine 5'-triphosphate 6-mercapto-GTP 6-thioguanosine 5'-triphosphate 9-beta-D-ribofuranosyl-2-amino-6-mercaptopurine 5'-triphosphate S6-GTP thioGTP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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